Hydroxyzine (D4' dihydrochloride)

Vue d'ensemble

Description

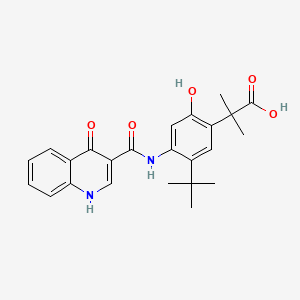

Hydroxyzine (D4’ dihydrochloride) is a deuterium-labeled version of Hydroxyzine . Hydroxyzine is a heterocyclic histamine H1-receptor antagonist . It is used to help control anxiety and tension caused by nervous and emotional conditions. It can also be used to help control anxiety and produce sleep before surgery. This medicine is also used to relieve symptoms of allergic conditions (eg, chronic urticaria and atopic and contact dermatoses) .

Molecular Structure Analysis

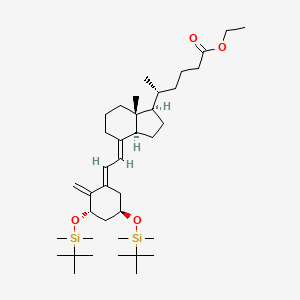

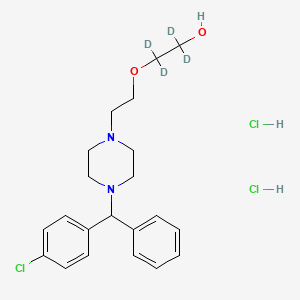

Hydroxyzine (D4’ dihydrochloride) has a molecular weight of 451.85 and a formula of C21H25D4Cl3N2O2 . The structure includes a piperazine ring, which is common in many pharmaceutical compounds due to its ability to bind to various receptors in the body.Chemical Reactions Analysis

The kinetics of the oxidation reaction of Hydroxyzine hydrochloride with potassium peroxymonosulfate was studied depending on the pH of the medium . It was established for the first time that the kinetics of the reaction of N-oxidation of Hydroxyzine obeyed the general laws of the mechanism of specific acid–base catalysis, proceeded quantitatively and stoichiometrically according to the mechanism of nucleophilic substitution of the β-oxygen atom of the peroxyacid group of peroxymonosulfate ions .Applications De Recherche Scientifique

Antihistamine

Hydroxyzine dihydrochloride is a first-generation antihistamine . It belongs to the piperazine class and acts as an H1 receptor antagonist . This makes it effective in treating allergic reactions such as hives, itching, and rashes.

Anxiolytic

Hydroxyzine dihydrochloride has been used in the study of comparative anxiolytic activity of various drugs in experimental models of rats . It is used to regulate anxiety, making it useful in psychological research and treatment.

Preoperative Sedation

This compound is used to relax patients before surgery . Its calming effects help to reduce anxiety and tension associated with surgical procedures.

Treatment of Bronchial Asthma

Hydroxyzine dihydrochloride is used to treat bronchial asthma . It can help to reduce the symptoms associated with this condition, such as wheezing and shortness of breath.

Crystallography

The crystal structure of hydroxyzine dihydrochloride has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . This makes it useful in crystallography and materials science research.

COVID-19 Research

Hydroxyzine is a functional inhibitor of acid sphingomyelinase . Prior research supports that these molecules could be beneficial in COVID-19 patients, through potential subsequent antiviral and anti-inflammatory effects .

Mécanisme D'action

Target of Action

Hydroxyzine, also known as Hydroxyzine-d4’ (dihydrochloride), is a histamine H1 receptor antagonist . The primary target of Hydroxyzine is the histamine H1 receptor, which plays a crucial role in allergic reactions and inflammatory responses .

Mode of Action

Hydroxyzine works by blocking the effects of histamine . As a potent and selective histamine H1 receptor inverse agonist, Hydroxyzine competes with histamine for binding at H1-receptor sites on the effector cell surface . This action is responsible for its antihistamine, sedative, anxiolytic, and antiemetic properties .

Biochemical Pathways

The interaction of Hydroxyzine with the histamine H1 receptor affects various biochemical pathways. By blocking the effects of histamine, Hydroxyzine suppresses histaminic edema, flare, and pruritus . This results in the further release of pro-inflammatory cytokines, such as interleukins, from basophils and mast cells .

Pharmacokinetics

Hydroxyzine exhibits high bioavailability and is primarily metabolized in the liver . Its active metabolite, cetirizine, is responsible for much of Hydroxyzine’s antihistaminic effect . The elimination half-life of Hydroxyzine varies among individuals, with an average of 20 hours in adults . It is excreted through urine and feces

Safety and Hazards

Hydroxyzine may cause birth defects . It can cause a serious heart problem, especially if you use certain medicines at the same time . This medication may impair your thinking or reactions . Be careful if you drive or do anything that requires you to be alert . Stop using this medicine and call your doctor at once if you have a serious side effect such as tremors, confusion, seizures, or restless muscle movements in your eyes, tongue, jaw, or neck .

Orientations Futures

Hydroxyzine is used in the treatment of itchiness, anxiety, and nausea due to motion sickness . A systematic review concluded that hydroxyzine outperforms placebo in treating generalized anxiety disorder . Future research may focus on further understanding the mechanisms of action of Hydroxyzine and exploring its potential uses in other medical conditions.

Propriétés

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-1,1,2,2-tetradeuterioethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H/i15D2,17D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOMHKZSQFYSBR-PCOYNHINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)